molecular formula C17H13N3O3 B4447588 1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B4447588
M. Wt: 307.30 g/mol
InChI Key: MTCSKMXQZAPWCT-UHFFFAOYSA-N
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Description

1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This specific compound features a unique structure that combines a furan ring with a pyrimido[1,2-a]benzimidazole core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

The mechanism of action of 1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt microbial cell walls . The exact pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its combined furan and pyrimido[1,2-a]benzimidazole structure, which imparts distinct chemical and biological properties .

Biological Activity

The compound 1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a member of the benzimidazole derivatives, which have garnered interest due to their diverse biological activities. This article aims to explore the biological activity of this compound, particularly its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H9_{9}N3_3O
  • Molecular Weight : 199.21 g/mol
  • CAS Number : 50290-51-2

The compound features a pyrimidine ring fused with a benzimidazole moiety, which is known for its ability to interact with various biological targets.

Anticancer Properties

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, coordination compounds involving zinc and benzimidazole derivatives showed enhanced anticancer activity against glioblastoma, neuroblastoma, and lung carcinoma cell lines compared to standard treatments like etoposide .

CompoundCancer TypeIC50_{50} (µM)Reference
Zinc-BDZ ComplexGlioblastoma (T98G)5.0
Zinc-BDZ ComplexNeuroblastoma (SK-N-AS)7.0
Zinc-BDZ ComplexLung Carcinoma (A549)6.5

Antimicrobial Activity

Benzimidazole derivatives have also been reported to possess antimicrobial properties. A study highlighted that certain derivatives displayed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Antiviral Activity

The compound has shown promise as an antiviral agent. Research indicates that benzimidazole derivatives can inhibit viral replication by targeting specific viral enzymes or pathways, making them potential candidates for antiviral drug development .

The biological activities of this compound are largely attributed to its ability to interact with key biomolecules:

  • DNA Binding : The compound may induce interstrand cross-links in DNA, disrupting replication and transcription processes .
  • Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in cancer cell proliferation and viral replication.

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer effects of various benzimidazole derivatives, including our compound of interest. The results demonstrated significant cytotoxicity against cancer cell lines with a mechanism involving apoptosis induction.
  • Antimicrobial Evaluation : A series of tests conducted on synthesized benzimidazole derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria, providing evidence for their potential use as antimicrobial agents.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-11-9-16(22)20-13-6-3-2-5-12(13)18-17(20)19(11)10-14(21)15-7-4-8-23-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCSKMXQZAPWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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